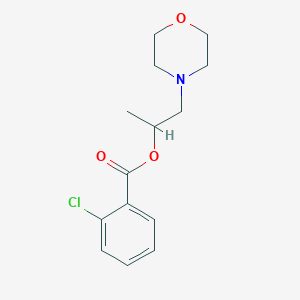![molecular formula C10H7ClN4S B295092 6-(2-Chlorophenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B295092.png)
6-(2-Chlorophenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(2-Chlorophenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the triazolothiadiazole family, which has been extensively studied for their biological activities. In
作用机制
The mechanism of action of 6-(2-Chlorophenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, studies have suggested that this compound may act by inhibiting specific enzymes or proteins involved in various biological processes. For example, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-(2-Chlorophenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole have been studied extensively. This compound has been found to exhibit potent antimicrobial and antifungal activities against various strains of bacteria and fungi. It has also been shown to possess antitumor activity against several cancer cell lines. In addition, this compound has been studied for its potential use in the treatment of inflammatory disorders such as rheumatoid arthritis.
实验室实验的优点和局限性
One of the major advantages of using 6-(2-Chlorophenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its wide range of biological activities. This compound has been shown to exhibit potent antimicrobial, antifungal, antitumor, and anti-inflammatory properties, making it a valuable tool for studying various biological processes. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that high concentrations of this compound can be toxic to cells, which may limit its use in certain experiments.
未来方向
There are several future directions for research on 6-(2-Chlorophenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One area of interest is the development of new derivatives of this compound with improved biological activities and reduced toxicity. Another area of research is the investigation of the mechanism of action of this compound, which may provide insights into its potential use in the treatment of various diseases. Additionally, more studies are needed to explore the potential applications of this compound in other fields, such as agriculture and environmental science.
Conclusion:
6-(2-Chlorophenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has shown great potential in scientific research due to its wide range of biological activities. This compound has been studied for its potential use in the treatment of various diseases, including neurological disorders, cancer, and inflammatory disorders. While there are some limitations to its use in lab experiments, the future directions for research on this compound are vast, and it is likely to continue to be a valuable tool for studying various biological processes.
合成方法
The synthesis of 6-(2-Chlorophenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been reported in several studies. One of the most commonly used methods involves the reaction of 2-chloroaniline with 2-methyl-4-nitroaniline in the presence of sodium hydroxide and acetic acid. The resulting product is then treated with thiosemicarbazide in ethanol to obtain the final compound.
科学研究应用
The potential applications of 6-(2-Chlorophenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in scientific research are vast. This compound has been found to exhibit a wide range of biological activities, including antimicrobial, antifungal, antitumor, and anti-inflammatory properties. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
属性
分子式 |
C10H7ClN4S |
|---|---|
分子量 |
250.71 g/mol |
IUPAC 名称 |
6-(2-chlorophenyl)-3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C10H7ClN4S/c1-6-12-13-10-15(6)14-9(16-10)7-4-2-3-5-8(7)11/h2-5H,1H3 |
InChI 键 |
LQRPRSIZJRMTKS-UHFFFAOYSA-N |
SMILES |
CC1=NN=C2N1N=C(S2)C3=CC=CC=C3Cl |
规范 SMILES |
CC1=NN=C2N1N=C(S2)C3=CC=CC=C3Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




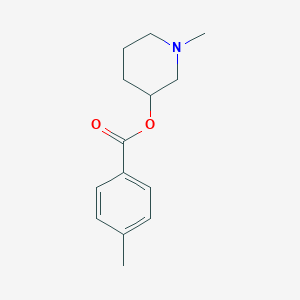
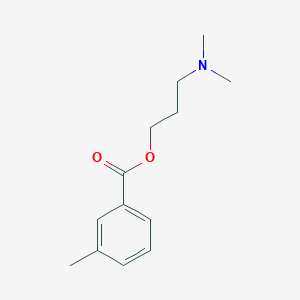


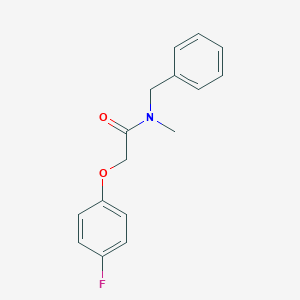
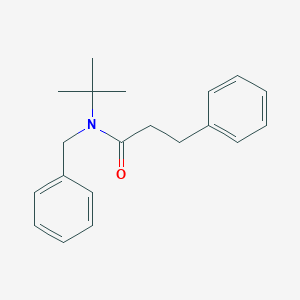
![2-Chloro-4-[(dimethylamino)methyl]phenyl dimethylcarbamate](/img/structure/B295023.png)
![3-[(diethylamino)methyl]-N,N-diethylbenzamide](/img/structure/B295024.png)

![2-[(Dimethylamino)methyl]-3-methyl-6-(propan-2-yl)phenyl dimethylcarbamate](/img/structure/B295028.png)
![2-[(Dimethylamino)methyl]-4,5-dimethylphenyl dimethylcarbamate](/img/structure/B295030.png)

